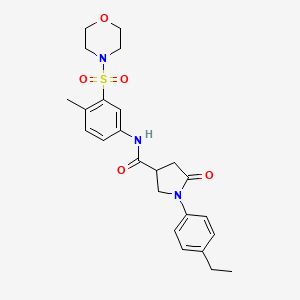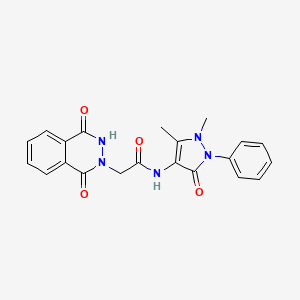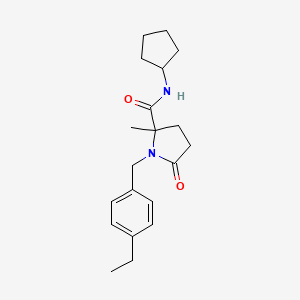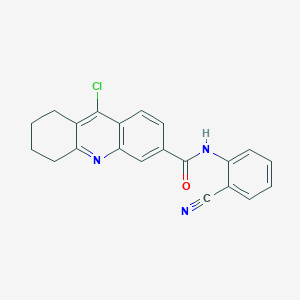![molecular formula C16H15NO3S B10807787 N-isopropyl-8-methyl-4-oxo-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B10807787.png)
N-isopropyl-8-methyl-4-oxo-4H-thieno[3,2-c]chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-332616 is a chemical compound known for its role as an inhibitor of pyruvate kinase . Pyruvate kinase is an enzyme involved in glycolysis, the metabolic pathway that converts glucose into pyruvate, releasing energy in the form of adenosine triphosphate. The inhibition of pyruvate kinase by WAY-332616 can have significant implications in various biochemical and medical research fields.
Preparation Methods
The synthesis of WAY-332616 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the core structure followed by functional group modifications to achieve the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar routes but with adjustments to accommodate larger quantities and ensure consistent quality .
Chemical Reactions Analysis
WAY-332616 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
WAY-332616 has several scientific research applications:
Chemistry: It is used as a tool to study the inhibition of pyruvate kinase and its effects on glycolysis.
Biology: It helps in understanding the metabolic pathways and energy production in cells.
Medicine: It is used in research related to metabolic disorders and potential therapeutic interventions.
Industry: It may have applications in the development of new drugs and biochemical assays.
Mechanism of Action
WAY-332616 exerts its effects by inhibiting pyruvate kinase, thereby disrupting the glycolytic pathway. This inhibition leads to a decrease in the production of adenosine triphosphate, which is essential for various cellular processes. The molecular targets and pathways involved include the binding of WAY-332616 to the active site of pyruvate kinase, preventing its normal function .
Comparison with Similar Compounds
WAY-332616 is unique in its specific inhibition of pyruvate kinase. Similar compounds include:
PKM2 Inhibitors: These compounds also target pyruvate kinase but may have different selectivity and potency.
Properties
Molecular Formula |
C16H15NO3S |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
8-methyl-4-oxo-N-propan-2-ylthieno[3,2-c]chromene-2-carboxamide |
InChI |
InChI=1S/C16H15NO3S/c1-8(2)17-15(18)13-7-11-14(21-13)10-6-9(3)4-5-12(10)20-16(11)19/h4-8H,1-3H3,(H,17,18) |
InChI Key |
GBGCQNCXQMNMQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C3=C2SC(=C3)C(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(difluoromethoxy)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B10807711.png)
![2-[4-[(2-methoxyphenyl)methyl]-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B10807717.png)


![3-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-N,N,1-trimethyl-4-oxo-1,4-dihydroquinoline-6-sulfonamide](/img/structure/B10807730.png)
![N-(3-ethylphenyl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B10807745.png)
![8-methyl-4-oxo-N,N-dipropyl-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B10807749.png)
![8-(morpholin-4-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-ol](/img/structure/B10807755.png)

![N-cyclopentyl-1-[(3-methoxyphenyl)methyl]-2-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B10807761.png)

![1-[(2-chlorophenyl)methyl]-N-cyclopentyl-2-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B10807769.png)
![3-(4-methylbenzyl)-6-(2-oxo-2-piperidin-1-ylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B10807774.png)
![N-cyclohexyl-1-[(3-methoxyphenyl)methyl]-2-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B10807775.png)
